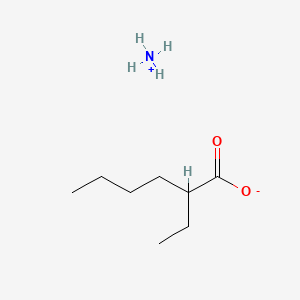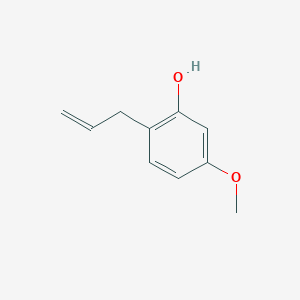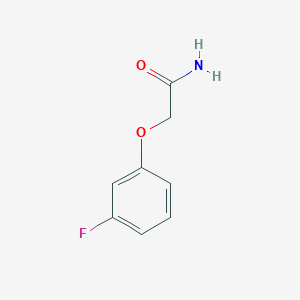![molecular formula C10H6O2S B8677370 Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)
Benzo[b]thiophene-2,3-dicarboxaldehyde
Vue d'ensemble
Description
Benzo[b]thiophene-2,3-dicarboxaldehyde is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of two aldehyde groups at the 2 and 3 positions of the benzothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-2,3-dicarboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-formylthiophene with a suitable base can lead to the formation of 1-benzothiophene-2,3-dicarbaldehyde . Another method involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates in a one-step intermolecular manner .
Industrial Production Methods: Industrial production of 1-benzothiophene-2,3-dicarbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[b]thiophene-2,3-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 1-Benzothiophene-2,3-dicarboxylic acid.
Reduction: 1-Benzothiophene-2,3-dimethanol.
Substitution: Halogenated benzothiophene derivatives.
Applications De Recherche Scientifique
Benzo[b]thiophene-2,3-dicarboxaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1-benzothiophene-2,3-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-2,3-dicarboxaldehyde can be compared with other benzothiophene derivatives such as:
1-Benzothiophene-2-carboxaldehyde: Lacks the second aldehyde group, leading to different reactivity and applications.
1-Benzothiophene-3-carboxaldehyde: Similar to the 2-carboxaldehyde derivative but with the aldehyde group at the 3 position.
1-Benzothiophene-2,3-dicarboxylic acid: The oxidized form of 1-benzothiophene-2,3-dicarbaldehyde, with carboxylic acid groups instead of aldehydes.
Propriétés
Formule moléculaire |
C10H6O2S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
1-benzothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h1-6H |
Clé InChI |
VTZUYVQTGCJXFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C=O)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(trifluoromethyl)oxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B8677321.png)
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)
![Bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylic acid](/img/structure/B8677351.png)









